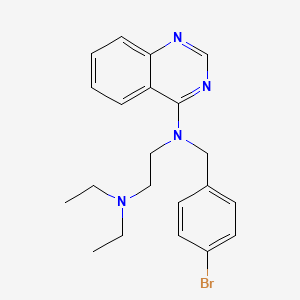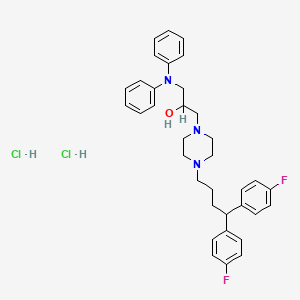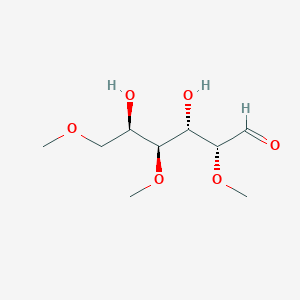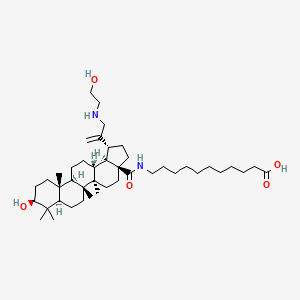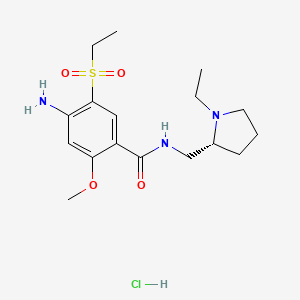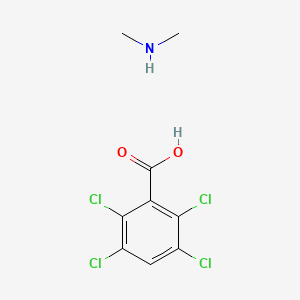
Dimethylamine 2,3,5,6-tetrachlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylamine 2,3,5,6-tetrachlorobenzoate is a chemical compound with the molecular formula C9H9Cl4NO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by chlorine atoms at positions 2, 3, 5, and 6, and the carboxyl group is esterified with dimethylamine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethylamine 2,3,5,6-tetrachlorobenzoate typically involves the reaction of 2,3,5,6-tetrachlorobenzoic acid with dimethylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a catalyst, such as triethylamine . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields . The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound on a large scale.
化学反応の分析
Types of Reactions
Dimethylamine 2,3,5,6-tetrachlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachloroquinones, while reduction can produce dechlorinated benzoates. Substitution reactions can lead to a wide range of substituted benzoates with different functional groups .
科学的研究の応用
Dimethylamine 2,3,5,6-tetrachlorobenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of dimethylamine 2,3,5,6-tetrachlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Dimethylamine 2,3,5,6-tetrachlorobenzoate can be compared with other similar compounds, such as:
2,3,5,6-Tetrachlorobenzoic acid: The parent compound without the dimethylamine ester group.
Dimethylamine 2,4,6-trichlorobenzoate: A similar compound with three chlorine atoms on the benzene ring.
Dimethylamine 3,5-dichlorobenzoate: A related compound with two chlorine atoms on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethylamine ester group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
7122-64-7 |
|---|---|
分子式 |
C9H9Cl4NO2 |
分子量 |
305.0 g/mol |
IUPAC名 |
N-methylmethanamine;2,3,5,6-tetrachlorobenzoic acid |
InChI |
InChI=1S/C7H2Cl4O2.C2H7N/c8-2-1-3(9)6(11)4(5(2)10)7(12)13;1-3-2/h1H,(H,12,13);3H,1-2H3 |
InChIキー |
DEAPZCDAAFDYTE-UHFFFAOYSA-N |
正規SMILES |
CNC.C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


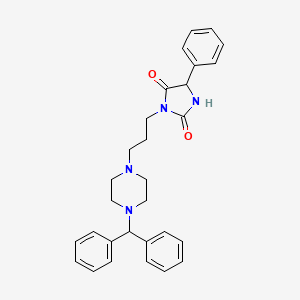
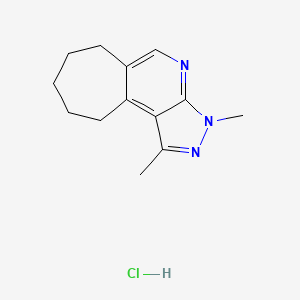
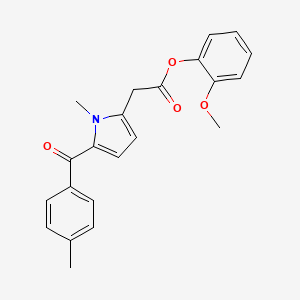
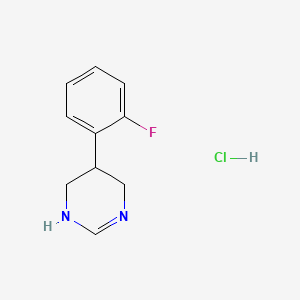
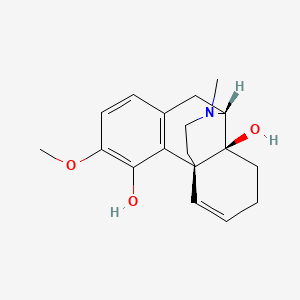

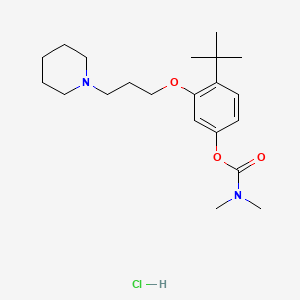
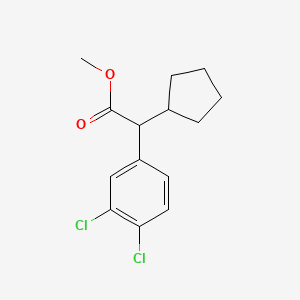
![9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12762858.png)
